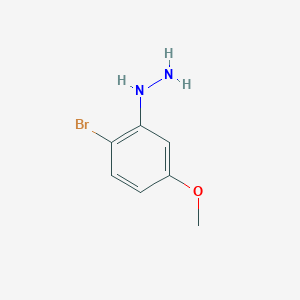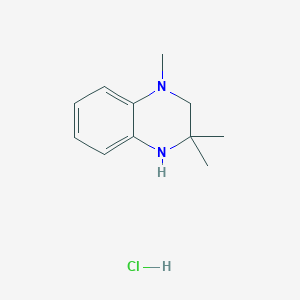![molecular formula C17H9ClF3NO3 B2809447 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone CAS No. 763130-52-5](/img/structure/B2809447.png)
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is a chemical compound with the linear formula C17H9ClF3NO3 . It has a molecular weight of 367.714 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone include its molecular weight of 367.714 and its linear formula of C17H9ClF3NO3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is a compound of interest due to its unique chemical structure and potential for various applications in scientific research. The thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones, which are closely related compounds, has been studied to understand the effects of substituents on the aniline ring. This study found that electron-donating groups lead to phenazine formation, while electron-withdrawing groups result in the formation of 2-amino-3-(R-anilino)-1,4-naphthoquinones, indicating the significant influence of substituent nature on the reaction outcome (Loredo-Carrillo et al., 2020).
Another study focused on the synthesis of novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone, showcasing the methodological advancements in preparing naphthoquinone derivatives with specific substitutions, which is crucial for developing compounds with tailored properties for research and development (Leyva et al., 2015).
Photochemical and Electrochemical Properties
The photochemical behavior of donor–acceptor systems derived from chloro-1,4-naphthoquinone attached to trans-aminostilbenes has been explored, revealing that the redox state of these systems controls their photochemical properties. These findings are significant for applications in materials science, especially in the development of novel fluorescent materials and sensors (Sutovsky et al., 2003).
Biological Activities
Research into the biological activities of naphthoquinone derivatives, including those related to 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone, has shown promising results in various areas. For instance, naphthoquinone amino derivatives have been synthesized using ultrasound-assisted reactions, highlighting their potential in medicinal applications due to their physicochemical properties and biological activities (Leyva et al., 2018).
Moreover, derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone have been synthesized and shown to possess potent antifungal activities, indicating the potential of these compounds for development into novel antifungal therapeutics (Pawar et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-[4-(trifluoromethoxy)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO3/c18-13-14(16(24)12-4-2-1-3-11(12)15(13)23)22-9-5-7-10(8-6-9)25-17(19,20)21/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJDXLBYGGJKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone | |
CAS RN |
763130-52-5 |
Source


|
| Record name | 2-CHLORO-3-(4-(TRIFLUOROMETHOXY)ANILINO)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)


![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)



![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)
